

Determining the optimal dose-response for Schisantherin B in new cell lines

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Compound of Interest

Compound Name: Schisantherin B

Cat. No.: B1681551

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Technical Support Center: Schisantherin B Dose-Response Studies

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for determining the optimal dose-response of **Schisantherin B** (Sch B) in new cell lines.

Frequently Asked Questions (FAQs)

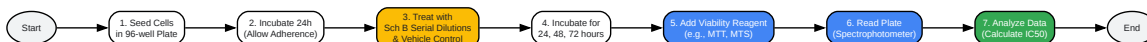
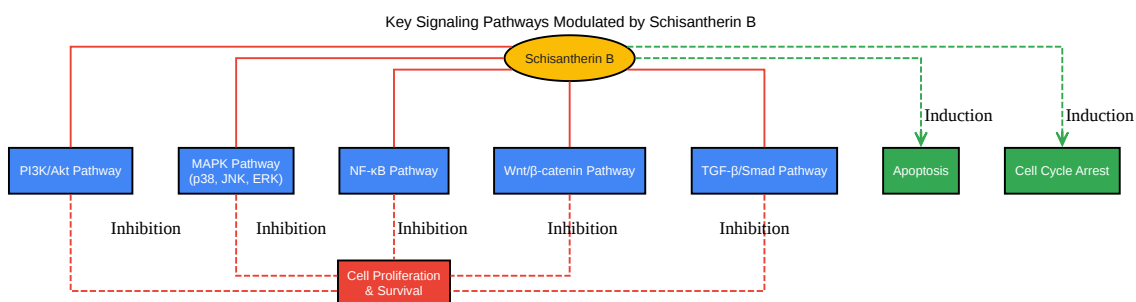
Q1: What is Schisantherin B and what are its primary biological activities?

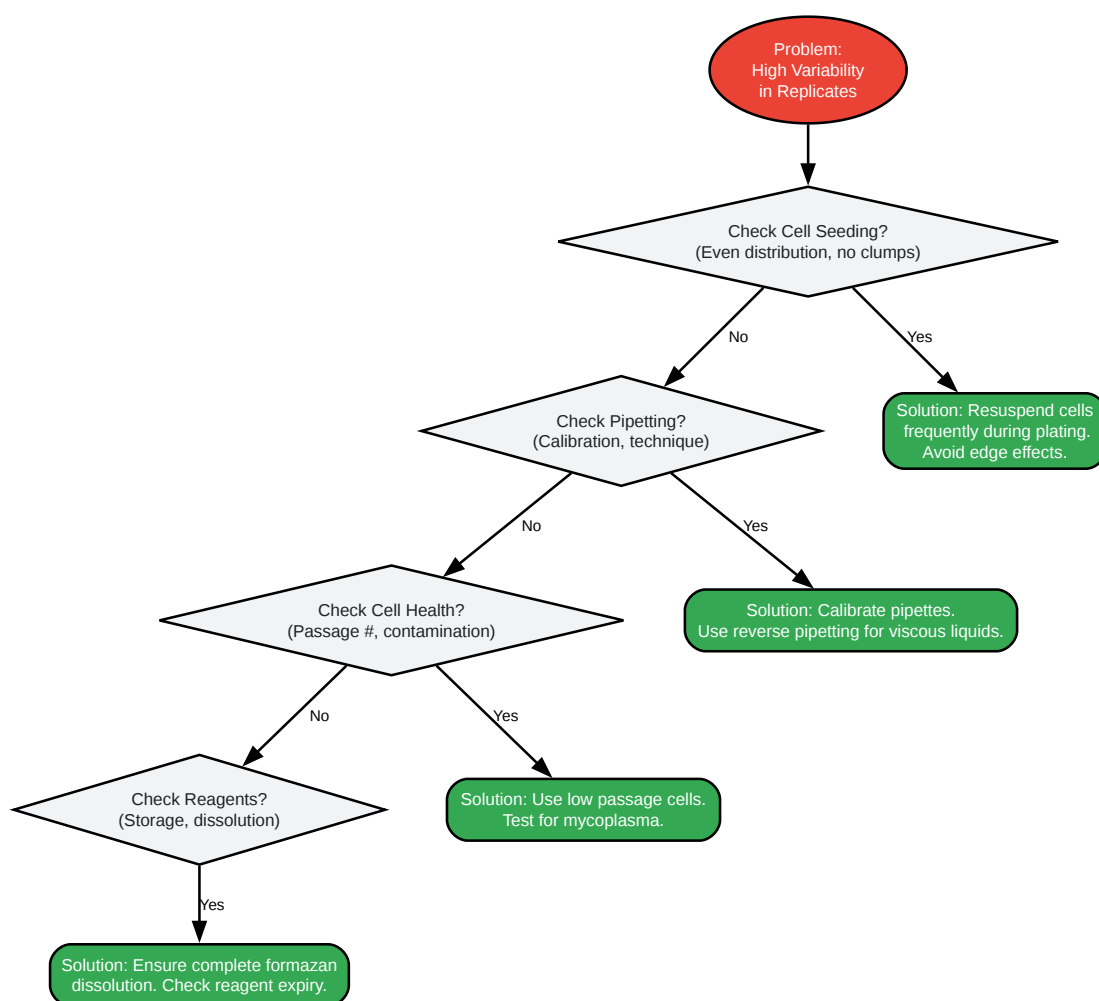
Schisantherin B is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of *Schisandra chinensis*.^[1] It is recognized for a wide range of pharmacological properties, including hepatoprotective, anti-inflammatory, antioxidant, and potent anti-tumor activities.^{[2][3]} In cancer research, Sch B has been shown to inhibit cell proliferation, suppress invasion and migration, and induce programmed cell death (apoptosis) and cell cycle arrest in various cancer cell lines.^{[2][5][6]}

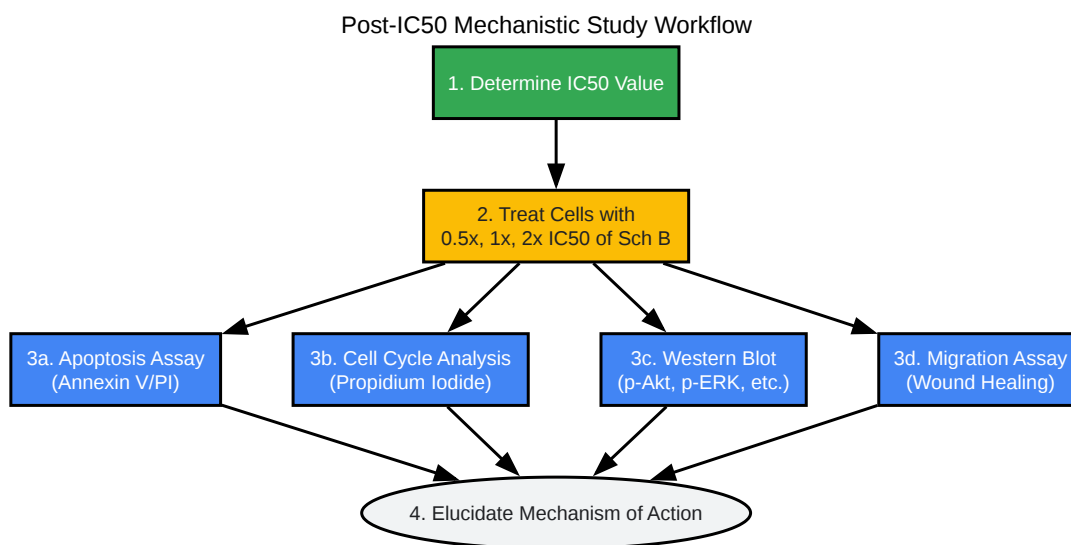
Q2: Which key signaling pathways are modulated by Schisantherin B?

Schisantherin B exerts its anti-tumor effects by targeting multiple critical signaling pathways. It has been reported to inhibit the PI3K/Akt pathway, which is crucial for cell survival and

proliferation.[2][6][7][8] Additionally, Sch B can suppress the MAPK (p38, JNK, and ERK) and NF- κ B pathways, which are involved in inflammation and cell survival.[9][10] Other pathways inhibited by Sch B include Wnt/ β -catenin and TGF- β signaling.[8][11][12] The modulation of these pathways collectively contributes to its ability to induce apoptosis and cell cycle arrest.[2]







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